molecular formula C16H26N4O B3015158 3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide CAS No. 1796994-36-9

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide

Cat. No.: B3015158
CAS No.: 1796994-36-9
M. Wt: 290.411
InChI Key: JWRVABXIBFURTF-UHFFFAOYSA-N
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Description

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide is a synthetic organic compound that features a complex structure with a piperidine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the butanamide group: This is typically done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in studies of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)butanamide
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-12(2)9-15(21)17-11-14-10-13(3)18-16(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVABXIBFURTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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